Product packaging for Methyl hexa-3,4-dienoate(Cat. No.:CAS No. 81981-05-7)

Methyl hexa-3,4-dienoate

Cat. No.: B14416145
CAS No.: 81981-05-7
M. Wt: 126.15 g/mol
InChI Key: LFOZXTJCPFFTFD-UHFFFAOYSA-N
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Description

Overview of Methyl hexa-3,4-dienoate as a Key Intermediate in Organic Synthesis

This compound is an organic compound with the chemical formula C₇H₁₀O₂. mdpi.com It is an ester derived from hexa-3,4-dienoic acid and methanol. smolecule.com The structure of this compound features a conjugated diene system, which is a key determinant of its reactivity. This unsaturated nature makes it a versatile intermediate in the synthesis of more complex organic molecules. smolecule.com

The reactivity of this compound is characterized by several key types of reactions. It can undergo isomerization between its E and Z forms, a process that can be controlled under specific catalytic conditions, for instance, using palladium complexes. smolecule.com Furthermore, its double bonds are susceptible to conjugate addition reactions with nucleophiles, often facilitated by reagents like lithium amides. smolecule.com The compound can also participate in asymmetric dihydroxylation, yielding valuable chiral intermediates for further synthetic transformations. smolecule.com These reactions highlight the utility of this compound as a building block for creating a diverse array of molecular architectures.

Below is a table summarizing some of the key properties of this compound.

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol
Key Structural FeatureAllenic ester
ReactivityConjugate addition, Isomerization, Dihydroxylation

Data compiled from available chemical literature. mdpi.comsmolecule.com

Significance of Allenic Structures in Modern Chemical Research

Allenes, once considered chemical curiosities, have emerged as highly valuable moieties in modern chemical research. wikipedia.org Their unique structural feature of two perpendicular π-bonds leads to axial chirality, even in the absence of a traditional stereocenter, provided the substituents on each terminal carbon are different. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This form of chirality was predicted by van 't Hoff in 1875 and experimentally confirmed in 1935. wikipedia.org The ability to create chiral molecules is of paramount importance in fields such as medicinal chemistry and materials science. rug.nl

The high reactivity of the cumulated double bonds makes allenes versatile substrates for a wide range of chemical transformations. nih.gov They readily participate in cycloaddition reactions, including [4+2] and [2+2] modes, as well as transition-metal-catalyzed processes. wikipedia.orgnih.gov These reactions allow for the efficient construction of complex cyclic and heterocyclic systems. nih.govacs.org

Furthermore, the allene (B1206475) functional group is found in over 150 natural products, many of which exhibit interesting biological activities. wikipedia.orgnih.gov This has spurred significant interest in the development of synthetic methods to access these and other structurally complex molecules containing the allene motif. nih.govthieme-connect.com The unique reactivity and stereochemical properties of allenes have established them as indispensable tools for the modern organic chemist. rug.nlresearchgate.net

Historical Context and Evolution of Research on Allenic Esters

The history of allenes dates back to 1875 when the structure was first predicted. wikipedia.orgscripps.edu However, for many years, allenes were regarded as synthetically challenging and of little practical use. wikipedia.org The first synthesis of an allene, glutinic acid, was reported in 1887, though its structure was not correctly identified until much later in 1954. wikipedia.org

The perception of allenes began to shift in the 1950s, and since then, research in this area has grown exponentially. wikipedia.org A significant breakthrough in the synthesis of allenic esters came with the development of methods involving the sigmatropic rearrangement of propargylic substrates. wikipedia.org For instance, the Johnson-Claisen and Ireland-Claisen rearrangements of ketene (B1206846) acetals have become reliable methods for preparing allenic esters and acids. wikipedia.org Another important approach is the palladium-catalyzed carbonylation of propargylic mesylates in the presence of an alcohol, which proceeds with an inversion of configuration to yield enantioenriched allenic esters. acs.orgnih.gov

The development of these and other synthetic methodologies has made a wide variety of allenic esters, including this compound, more accessible for synthetic applications. This has, in turn, fueled further exploration of their reactivity and their use as key intermediates in the synthesis of natural products and other complex target molecules. thieme-connect.comarkat-usa.org

A summary of key historical developments in allene chemistry is presented below.

YearMilestone
1875Van 't Hoff predicts the structure and chirality of allenes. wikipedia.orgscripps.edu
1887First synthesis of an allene (glutinic acid) is reported. wikipedia.orgscripps.edu
1935The chirality of allenes is experimentally proven. wikipedia.org
1950sResearch interest in allenes begins to grow significantly. wikipedia.org
Modern EraDevelopment of numerous synthetic methods for allenes and allenic esters, including rearrangements and transition-metal catalysis. wikipedia.orgacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B14416145 Methyl hexa-3,4-dienoate CAS No. 81981-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81981-05-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5H,6H2,1-2H3

InChI Key

LFOZXTJCPFFTFD-UHFFFAOYSA-N

Canonical SMILES

CC=C=CCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Hexa 3,4 Dienoate and Its Derivatives

Catalytic Approaches to Allene (B1206475) Synthesis

Catalytic methods offer efficient and selective pathways to allenes, often under mild reaction conditions. Palladium-catalyzed reactions and ring-closing metathesis are prominent examples of such approaches.

Palladium-Catalyzed Coupling Reactions for Allene Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in allene formation is well-established. These reactions often involve the cross-coupling of suitable precursors, where the palladium catalyst facilitates the formation of the crucial carbon-carbon bonds that define the allene structure.

One common strategy involves the coupling of propargylic derivatives with various organometallic reagents. While not a direct coupling to form the hexa-3,4-dienoate structure, the fundamental principles are applicable. A key mechanistic step in some palladium-catalyzed routes to allenes is the β-hydrogen elimination from an sp2-hybridized carbon atom. nih.gov For instance, the cross-coupling of 2,2-diarylvinyl bromides with diazo compounds proceeds through an allylic palladium intermediate. A subsequent β-vinylic hydrogen elimination is proposed as the key step to generate the allene. nih.gov

Another powerful approach is the palladium-catalyzed oxidative cross-coupling of two different allenes. nih.gov This method allows for the synthesis of complex structures like researchgate.netdendralenes. The reaction is guided by a directing group on one of the allene substrates, which facilitates selective allenic C-H activation to form a vinylpalladium intermediate. This intermediate then reacts with a second allene molecule through carbopalladation, followed by β-hydride elimination to yield the cross-coupled product. nih.gov

Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have been employed to understand the intricacies of these reactions. For example, in the cross-coupling of 2,2-diarylvinyl bromides and diazo compounds, the rate-determining step was identified as dediazonation. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Allene Synthesis

Reaction Type Reactants Catalyst Key Mechanistic Step Ref.
Cross-coupling 2,2-Diarylvinyl bromides, Diazo compounds Palladium catalyst β-Vinylic hydrogen elimination nih.gov
Oxidative Cross-coupling Enallene, Directing group-free allene Pd(OAc)₂ Allenic C-H activation, Carbopalladation nih.gov

Ring-Closing Metathesis Strategies in Dienic Ester Synthesis

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated rings. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org While RCM is primarily used for ring formation, its principles can be applied in the synthesis of precursors to acyclic dienic esters or in the synthesis of cyclic analogues.

The utility of RCM is broad, enabling the synthesis of 5- to 30-membered rings, including heterocycles containing oxygen and nitrogen. wikipedia.orgorganic-chemistry.org The functional group tolerance of modern ruthenium catalysts is a significant advantage, allowing for the presence of esters, ethers, alcohols, and amides in the substrate. wikipedia.org

In the context of dienic esters, RCM could be envisioned in the synthesis of a cyclic diene which is then subjected to a ring-opening reaction to generate an acyclic system. More directly, RCM has been used in enyne metathesis, where a substrate containing both an alkene and an alkyne can cyclize. For example, prochiral 4-(allyloxy)hepta-1,6-diynes undergo chemoselective ring-closing enyne metathesis to yield substituted 3,6-dihydro-2H-pyrans. beilstein-journals.org The choice of catalyst, such as first or second-generation Grubbs' catalysts, can influence the reaction's efficiency and prevent side reactions. beilstein-journals.org

Table 2: Common Catalysts in Ring-Closing Metathesis

Catalyst Generation Common Name Key Features
First Generation Grubbs' Catalyst (1st Gen) Good performance, sometimes requires specific conditions (e.g., presence of ethene). beilstein-journals.org
Second Generation Grubbs' Catalyst (2nd Gen) More versatile, higher activity, and better functional group tolerance. organic-chemistry.org
Second Generation Hoveyda–Grubbs' Catalyst (2nd Gen) Increased stability and activity. beilstein-journals.org

Rearrangement-Based Synthetic Routes

Sigmatropic rearrangements are a class of pericyclic reactions that involve the concerted reorganization of σ and π bonds. These reactions are powerful tools for the stereoselective synthesis of complex molecules, including allenes.

Claisen Rearrangement of Propargyl Glycinates and Related Transformations

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.orgmdpi.com A valuable variant for allene synthesis is the propargyl Claisen rearrangement, which transforms propargyl vinyl ethers into functionalized allenes. nih.gov This reaction is a reliable method for creating carbon-carbon bonds and can be used to construct quaternary carbon centers. nih.gov

The rearrangement can be initiated thermally or with the assistance of a catalyst. For instance, gold(I) complexes have been shown to catalyze the propargyl Claisen rearrangement of propargyl vinyl ethers to produce homoallenic alcohols at room temperature. organic-chemistry.org Similarly, Ni(II) complexes can be used for the asymmetric propargyl Claisen rearrangement of O-propargyl β-ketoesters, yielding chiral allenes with high enantioselectivity. researchgate.netnih.gov

The Johnson-Claisen rearrangement, which utilizes propargylic alcohols and triethyl orthoacetate, is another robust method for preparing allene building blocks. orgsyn.org This transformation underscores the stability of the allene moiety once formed. orgsyn.org

Table 3: Catalysts for Propargyl Claisen Rearrangement

Catalyst Type Example Substrate Product Ref.
Gold(I) Complex [(Ph₃PAu)₃O]BF₄ Propargyl vinyl ethers Homoallenic alcohols organic-chemistry.org
Nickel(II) Complex Ni(II)–ligand complex O-propargyl β-ketoesters Chiral α-allene products nih.gov
Cobalt(II) Complex Co(II)–ligand complex O-propargyl β-ketoesters Chiral α-allene products nih.gov

nih.govnih.gov-Sigmatropic Rearrangements for Allenylsilane Derivatives

nih.govnih.gov-Sigmatropic rearrangements are not limited to the formation of carbonyl compounds and can be adapted to synthesize a variety of allene derivatives, including allenylsilanes. These rearrangements, such as the Cope and Claisen rearrangements, are highly stereospecific. libretexts.orgnih.gov

The synthesis of allenylsilanes can be achieved through variations of these sigmatropic rearrangements where a silyl (B83357) group is incorporated into the starting material. The rearrangement then proceeds to form the allene with the silyl group attached. In a related transformation, the nih.govnih.gov-sigmatropic rearrangement of in situ formed propargyl alkynyl ethers leads to allenyl ketenes. These intermediates can then be trapped with alcohols to furnish complex dienoates. nih.gov A similar strategy involving silylated precursors could provide a route to allenylsilane derivatives.

Isomerization and Functionalization Strategies

Once the allene core of methyl hexa-3,4-dienoate or its derivatives has been synthesized, further transformations can be carried out to modify the molecule. These can include isomerization of the allene or functionalization of its double bonds.

Allenes are versatile building blocks in organic synthesis. orgsyn.org The contiguous double bonds of the allene can undergo various reactions. For example, 4-phosphorylated 5-hydroxyhexa-2,3-dienoates, which are derivatives of the target compound, can undergo silver-catalyzed 5-endo-trig cycloisomerization to form 4-phosphoryl-2,5-dihydrofuran-2-carboxylates. researchgate.net

Palladium(II)-catalyzed oxidative transformations of allenes are also a rich area of research. diva-portal.org These reactions can involve selective allenic C-H cleavage and subsequent functionalization. For instance, enallenes can undergo diastereoselective palladium-catalyzed oxidative carbocyclization, assisted by weakly coordinating functional groups like hydroxyls, to form various carbocyclic products. diva-portal.org Furthermore, the functionalization of allenes can be achieved through their conversion into bicyclic methylene (B1212753) aziridines, which then serve as scaffolds for the stereoselective introduction of new functional groups across all three carbons of the original allene unit. nih.gov

Isomerization of Unconjugated Dienes and Alkynes to Allenes

The synthesis of allenes, including allenic esters like this compound, can be efficiently achieved through the isomerization of substrates containing non-cumulated π-bonds. knv.de This approach is atom-economical as it involves the rearrangement of the existing atomic framework without the addition of new fragments. The most common precursors for this transformation are unconjugated dienes and alkynes. knv.de

Isomerization of Unconjugated Dienes:

The base-promoted isomerization of unconjugated dienes is a frequently utilized method for preparing 1,3-dienes, and by extension, can be adapted for allene synthesis. thieme-connect.de This process typically involves the migration of a double bond into a cumulative arrangement. For the synthesis of a hexa-3,4-dienoate structure, a potential precursor could be a methyl hexa-1,4-dienoate or a related unconjugated diene ester. The reaction is often facilitated by strong alkaline solutions at elevated temperatures, which promotes the double-bond migration. thieme-connect.de Electron-transfer reaction conditions, for instance using potassium/naphthalene in an appropriate solvent, have also been shown to induce the shift of a terminal double bond to a more stable, conjugated position in substrates like hexa-1,4-diene. thieme-connect.de However, acid-catalyzed isomerization methods are generally less common due to the potential for competing side reactions, which can lead to lower yields. thieme-connect.de

Isomerization of Alkynes:

The isomerization of alkynes into allenes represents one of the most direct and green methodologies for accessing this functional group. nih.gov The reaction involves a formal 1,3-hydrogen shift from a propargylic position to form the cumulative diene system. This transformation can be promoted by various catalytic systems.

Strong bases are commonly employed to deprotonate the weakly acidic propargylic protons, initiating the tautomerization to the allene. nih.govacs.org Transition metal complexes are also known to facilitate this type of isomerization. nih.gov More recently, phase-transfer catalysis (PTC) has emerged as a practical and operationally simple method for alkyne isomerization under mild conditions. thieme-connect.com For example, the isomerization of various 1,3-diarylalkynes to their corresponding allenes proceeds smoothly using a catalyst like tetrahexylammonium (B1222370) bromide (THAB) in the presence of a base such as potassium hydroxide (B78521) (KOH). thieme-connect.com While the substrates are diarylalkynes, the principle can be extended to aliphatic alkynoates relevant to the synthesis of this compound.

The table below summarizes findings for the isomerization of various alkynes to allenes using a phase-transfer catalyst, demonstrating the general applicability of this method.

EntrySubstrate (1)BaseTime (min)Yield (%) of Allene (2)
11a (R¹=Ph, R²=Ph)KOH1595
21b (R¹=Ph, R²=4-MeC₆H₄)KOH1594
31c (R¹=Ph, R²=4-MeOC₆H₄)KOH1596
41d (R¹=Ph, R²=4-ClC₆H₄)KOH1594
51e (R¹=4-MeOC₆H₄, R²=4-MeOC₆H₄)KOH3095

Table 1. Isomerization of Alkynes to Allenes under Phase-Transfer Catalysis Conditions. thieme-connect.com Reactions were conducted with the alkyne substrate, 10 mol% THAB, and 1.0 eq of base in toluene (B28343) at room temperature.

Stereoselective Functionalization in Allene Synthesis

The synthesis of chiral allenes, which possess axial chirality, is a significant challenge in organic chemistry. Stereoselective methods are crucial for accessing enantioenriched allenic esters for further applications in asymmetric synthesis. Key strategies include the use of chiral catalysts and reagents that can control the stereochemical outcome of the allene-forming reaction. nih.gov

One prominent method is the asymmetric Wittig-type reaction employing pseudo-C₂-symmetric chiral phosphorus ylides. These ylides can react with ketenes to produce optically active allenic esters with high levels of enantioselectivity. The chiral backbone of the ylide reagent directs the approach of the ketene (B1206846), leading to the preferential formation of one allene enantiomer. The reaction is proposed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the chiral allene and the corresponding phosphine (B1218219) oxide. The phosphine oxide byproduct can often be recovered and recycled, making the process more sustainable.

The effectiveness of this method is demonstrated in the synthesis of various 4-substituted and 4,4-disubstituted allenic esters. For instance, the reaction of a chiral phosphonium (B103445) salt, after deprotonation to the ylide, with ethyl phenyl ketene can afford the corresponding chiral allene with up to 92% enantiomeric excess (ee).

The table below presents results from the enantioselective synthesis of allenic esters using a chiral ylide approach.

EntryYield (%)ee (%)
1PhEtEt8081
2PhEttBu8292
34-ClC₆H₄EttBu7990
44-MeC₆H₄EttBu8591
52-NaphthylEttBu8189
6HPhtBu7882

Table 2. Enantioselective Synthesis of Allenic Esters via Chiral Ylide. The reaction involves the chiral ylide generated from phosphonium salt 4b reacting with various ketenes.

Another powerful strategy involves the use of chiral phosphoric acids (CPAs) as organocatalysts. nih.govacs.org CPAs can facilitate a variety of asymmetric transformations leading to chiral allenes, such as conjugate additions to alkynyl-substituted precursors. For example, CPAs have been used to catalyze the asymmetric 1,6-conjugate addition of nucleophiles to in situ-generated alkynyl imine methides, resulting in axially chiral tetrasubstituted allenes with high yields and enantioselectivity. nih.gov These methodologies highlight the significant progress in controlling the stereochemistry of allene synthesis, providing pathways to valuable chiral building blocks like optically active derivatives of this compound. acs.org

Reaction Mechanisms and Reactivity of Methyl Hexa 3,4 Dienoate

Fundamental Reaction Pathways

The reactivity of Methyl hexa-3,4-dienoate is largely dictated by the allenic system, which consists of two cumulative double bonds, and the electron-withdrawing methyl ester group. This arrangement creates multiple reactive sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition Reactions, Including Conjugate Additions

Allenoates, such as this compound, are valuable substrates in organic synthesis due to their diverse reactivity with nucleophiles. researchgate.net The addition of a nucleophile can occur at different positions of the allenoate system, leading to a variety of products. The reaction often proceeds through a zwitterionic intermediate which can act as an α-carbon anion, a γ-carbon anion, or a 1,3-dipole. researchgate.net

Nucleophilic addition to α,β-unsaturated carbonyl compounds can occur via two main pathways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon. libretexts.org In the case of allenoates, the system is extended, and conjugate addition can occur at the β-carbon or the γ-carbon. Weakly basic nucleophiles typically favor reversible 1,2-addition, but the thermodynamic control often leads to the more stable 1,4-addition product. libretexts.org Strong bases, like Grignard reagents, tend to result in irreversible 1,2-addition. libretexts.orgmasterorganicchemistry.com

The Michael addition, a type of conjugate addition, involves the addition of an enolate to an electrophilic alkene. masterorganicchemistry.com The mechanism involves deprotonation to form the enolate, followed by conjugate addition to the α,β-unsaturated system, and subsequent protonation. masterorganicchemistry.com Various nucleophiles, including enolates, amines, thiolates, and Gilman reagents (organocuprates), are known to participate in conjugate additions. libretexts.orgmasterorganicchemistry.com

Phosphine (B1218219) and amine-catalyzed reactions of allenoates have gained significant attention. researchgate.net For instance, tertiary phosphines can add to activated carbon-carbon multiple bonds to form β-phosphonium enolates or dienolates as reactive intermediates. nih.gov These intermediates can then react with various electrophiles and nucleophiles to generate complex carbo- and heterocyclic structures. nih.gov

Electrophilic Addition Reactions to the Allenic System

Allenes undergo electrophilic addition reactions, similar to alkenes. msu.edu In the case of an unsymmetrical allene (B1206475) like this compound, the regioselectivity of the addition is a key consideration. The addition of an electrophile (E⁺) to the allene system leads to the formation of a carbocation intermediate. The stability of this carbocation determines the major product.

The electrophilic addition of a hydrogen halide (HX) to a conjugated diene typically proceeds through the formation of the most stable carbocation intermediate, which is often an allylic carbocation. libretexts.org This intermediate can then be attacked by the halide nucleophile at different positions, leading to 1,2- and 1,4-addition products. libretexts.org For allenes, the addition of HBr to the parent allene (1,2-propadiene) yields 2-bromopropene, indicating the formation of a vinyl cation is involved, which is generally less stable than an allyl cation. msu.edu

The reaction mechanism involves two main steps:

Electrophilic Attack : The π electrons of one of the double bonds attack the electrophile (e.g., the proton from HBr). This step is rate-determining and leads to the formation of a carbocation intermediate. libretexts.org The proton adds to the carbon that results in the more stable carbocation. youtube.com

Nucleophilic Attack : The resulting nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. libretexts.org

For this compound, electrophilic attack can occur at either of the double bonds (C3=C4 or C4=C5). Attack at the C4=C5 double bond is likely to be favored due to the formation of a more stabilized carbocation, potentially involving resonance with the ester group. The stability of the intermediate carbocation dictates the regiochemical outcome of the reaction.

Cycloaddition Reactions

The π-systems of this compound allow it to participate in various cycloaddition reactions, providing powerful methods for the construction of cyclic molecules.

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step. youtube.com Allenes can serve as dienophiles in Diels-Alder reactions. msu.edu In this compound, one of the double bonds of the allene system can act as the 2π component (the dienophile) in a reaction with a conjugated diene.

The reactivity in a Diels-Alder reaction is governed by the electronic properties of the reactants. Typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. organic-chemistry.orgyoutube.com The presence of the electron-withdrawing methyl ester group makes this compound an activated dienophile, enhancing its reactivity towards electron-rich dienes.

Related pericyclic processes, such as [6+4] cycloadditions, are also known, though less common than the Diels-Alder reaction. These higher-order cycloadditions involve a 6π system (a triene) and a 4π system (a diene) to form a ten-membered ring.

[2+2] Cycloaddition Reactions with Allenoates

The [2+2] cycloaddition is a reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene components. nih.gov While thermally forbidden as a concerted process for typical alkenes, these reactions can be promoted photochemically or by using activated substrates like ketenes or allenes. nih.govnih.gov Electron-deficient allenes, such as allenoates, are particularly good substrates for [2+2] cycloadditions with unactivated alkenes. nih.gov

These reactions are often promoted by Lewis acids, which coordinate to the allenoate, increasing its electrophilicity and facilitating the cycloaddition. nih.govresearchgate.netacs.org The use of chiral Lewis acids can lead to enantioselective transformations. nih.gov The mechanism is often described as a concerted but asynchronous process, avoiding the formation of discrete carbocation or carbanion intermediates. nih.govnih.gov This allows for a high degree of stereochemical control.

Transition Metal-Catalyzed Transformations

Transition metal catalysts offer powerful and versatile methods for transforming organic molecules, often with high selectivity and efficiency. nih.govmdpi.com The unique structure of this compound, with its multiple reactive sites, makes it an excellent candidate for a variety of transition metal-catalyzed reactions.

Catalysts based on metals like palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru) are commonly used. mdpi.comsemanticscholar.org These catalysts can activate the allenoate system in several ways, including π-allyl complex formation, oxidative addition, and C-H bond activation.

Palladium-catalyzed reactions are particularly prevalent. For example, a Pd-catalyzed nucleophilic addition-induced allylic alkylation (NAAA) of allenoates has been developed. acs.org This reaction integrates a Michael addition with a subsequent allylic alkylation in a cascade process. Rhodium(I) complexes have been shown to catalyze intermolecular (5+2) cycloadditions between vinylcyclopropanes and allenes, where the allene acts as the 2π component. acs.org The chemoselectivity of such reactions can be high, with the terminal double bond of the allene system often being more reactive. acs.org

These catalytic systems enable transformations that are often difficult to achieve through traditional methods, providing access to complex molecular architectures under mild conditions. nih.gov The choice of metal, ligands, and reaction conditions can be tuned to control the chemo-, regio-, and stereoselectivity of the transformation. nih.gov

Palladium-Mediated Reactions Involving this compound

Palladium catalysts are versatile tools in organic synthesis, capable of mediating a variety of transformations involving unsaturated systems. While specific studies on palladium-mediated reactions of this compound are not extensively documented, the reactivity of this allene-containing ester can be inferred from known palladium-catalyzed processes with similar substrates. The presence of the allene and the conjugated ester functionalities suggests that this compound would be a reactive substrate in several types of palladium-catalyzed reactions.

One of the most common reactions of allenes with palladium catalysts is hydropalladation, where a palladium hydride species adds across one of the double bonds of the allene. This can lead to the formation of π-allylpalladium intermediates, which can then undergo a variety of subsequent reactions, such as cross-coupling with nucleophiles. The regioselectivity of the hydropalladation would be influenced by the electronic and steric properties of the ester group.

Furthermore, palladium(0) complexes can catalyze the dimerization or oligomerization of allenes. In the case of this compound, this could lead to the formation of complex polycyclic or oligomeric structures. The reaction pathway would likely involve the formation of palladacyclopentane intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are fundamental transformations in organic synthesis. While typically employed with aryl or vinyl halides, these reactions can also be adapted for allene substrates. For instance, the Heck reaction of this compound with an aryl halide could potentially lead to the formation of a substituted conjugated diene ester.

Reaction Type Potential Intermediate(s) Potential Product(s)
Hydropalladationπ-Allylpalladium complexesSubstituted mono-unsaturated esters
Dimerization/OligomerizationPalladacyclopentane intermediatesCyclic or oligomeric products
Cross-Coupling (e.g., Heck)Vinylpalladium intermediatesSubstituted conjugated diene esters

Iron Carbonyl Complexation and Reactivity

Iron carbonyl complexes are known to react with conjugated dienes to form stable (diene)Fe(CO)₃ complexes. wikipedia.org Although this compound is an allene, it can be considered a cumulated diene. The reaction of this compound with iron pentacarbonyl, Fe(CO)₅, or diiron nonacarbonyl, Fe₂(CO)₉, would be expected to yield an iron tricarbonyl complex where the Fe(CO)₃ moiety is coordinated to the allene system. wikipedia.orgwikipedia.org

The complexation would likely occur in a η²-fashion, with the iron atom binding to one of the double bonds of the allene. However, rearrangement to a more stable η⁴-conjugated diene complex is also possible, especially under thermal or photochemical conditions. The formation of these complexes can serve to protect the diene functionality, allowing for selective transformations on other parts of the molecule. wikipedia.org

The reactivity of the coordinated this compound would be significantly altered. For instance, the complexed allene would be less susceptible to electrophilic attack. Conversely, the iron center can mediate reactions at the coordinated ligand. For example, nucleophilic attack on the coordinated allene could occur, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Iron Carbonyl Reagent Expected Complex Type Potential Reactivity of the Complex
Fe(CO)₅(η²-Methyl hexa-3,4-dienoate)Fe(CO)₄ or (η²-Methyl hexa-3,4-dienoate)Fe(CO)₃Protection of the allene, nucleophilic addition to the coordinated allene
Fe₂(CO)₉(η²-Methyl hexa-3,4-dienoate)Fe(CO)₄ or (η²-Methyl hexa-3,4-dienoate)Fe(CO)₃Protection of the allene, nucleophilic addition to the coordinated allene

Homogeneous Hydrogenation and Ligand Exchange Processes

The homogeneous hydrogenation of unsaturated esters has been extensively studied, with various transition metal complexes serving as effective catalysts. While specific data for this compound is limited, the hydrogenation of the structurally similar methyl sorbate (B1223678) (methyl hexa-2,4-dienoate) provides valuable insights.

Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known to be effective for the hydrogenation of dienes. In the case of methyl sorbate, hydrogenation with RhCl(PPh₃)₃ can lead to a mixture of products, including methyl hexenoates and fully saturated methyl hexanoate. The selectivity of the hydrogenation (i.e., which double bond is reduced) is dependent on the reaction conditions and the specific catalyst used. It is expected that the hydrogenation of this compound would proceed in a similar fashion, with the allene being reduced to either a mono-unsaturated ester or the fully saturated ester.

Ligand exchange processes are fundamental to the catalytic cycle of homogeneous hydrogenation. The mechanism typically involves the coordination of the unsaturated substrate to the metal center, followed by the insertion of hydrogen and subsequent reductive elimination of the product. The nature of the ligands on the metal center plays a crucial role in determining the activity and selectivity of the catalyst.

Catalyst Type Potential Hydrogenation Products Key Mechanistic Steps
Rhodium complexes (e.g., Wilkinson's catalyst)Methyl hex-3-enoate, Methyl hex-4-enoate, Methyl hexanoateOxidative addition of H₂, coordination of the allene, migratory insertion, reductive elimination
Iridium complexesMethyl hex-3-enoate, Methyl hex-4-enoate, Methyl hexanoateSimilar to rhodium catalysts
Ruthenium complexesMethyl hex-3-enoate, Methyl hex-4-enoate, Methyl hexanoateSimilar to rhodium catalysts

Other Significant Transformations

Acylative Carbon-Carbon Single Bond Cleavage Reactions

Acylative carbon-carbon bond cleavage is a powerful transformation that allows for the deconstruction and functionalization of organic molecules. While this type of reaction is less common than C-C bond formation, it has gained increasing attention in recent years. In the context of this compound, the ester functionality provides a potential handle for such a transformation.

One possible scenario would involve the activation of the carbonyl group of the ester, followed by a retro-type reaction that leads to the cleavage of the adjacent C-C bond. This could be promoted by a suitable transition metal catalyst or by the use of specific reagents. For example, rhodium complexes have been shown to catalyze the C-C bond cleavage of unstrained ketones. A similar strategy could potentially be applied to unsaturated esters like this compound.

Another possibility involves a radical-mediated C-C bond cleavage. The generation of a radical at a position α to the ester group could trigger a fragmentation process, leading to the cleavage of a C-C bond. This approach has been successfully employed for the cleavage of C-C bonds in various systems.

Decarboxylative and Dehydrative Coupling Reactions

A significant transformation involving a molecule closely related to this compound is the palladium-catalyzed decarboxylative and dehydrative coupling of dienoic acids with pentadienyl alcohols. This reaction provides a novel method for the formation of 1,3,6,8-tetraenes. nih.govmdpi.com The corresponding hexa-3,4-dienoic acid could undergo a similar palladium-catalyzed decarboxylative coupling.

In this reaction, a dienoic acid is coupled with a pentadienyl alcohol in the presence of a palladium(0) catalyst. The reaction proceeds through a decarboxylative and dehydrative mechanism, meaning that both carbon dioxide and water are eliminated. A key feature of this reaction is that it does not require an anion-stabilizing group adjacent to the carboxyl group, which is often a requirement in other decarboxylative coupling reactions. nih.govmdpi.com

The proposed mechanism involves the formation of a palladium-diene complex, followed by decarboxylation and subsequent coupling with the pentadienyl alcohol. The presence of both the diene functionality in the acid and the alcohol is crucial for the success of the reaction.

Reactants Catalyst Product Type Key Features
Hexa-3,4-dienoic acid and Pentadienyl alcoholPd(0) complex1,3,6,8-TetraeneDecarboxylative, Dehydrative, No need for anion-stabilizing group

Reactions under Ritter Conditions

The Ritter reaction is a classic method for the formation of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation. mdpi.comnih.gov The allene functionality in this compound presents an interesting substrate for the Ritter reaction.

In the presence of a strong acid, the allene can be protonated to form a vinyl or an allyl carbocation. The stability of the formed carbocation will determine the regioselectivity of the reaction. Given the structure of this compound, protonation is likely to occur at the central carbon of the allene to form a resonance-stabilized allylic carbocation.

This carbocation can then be trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion would yield the corresponding N-allyl amide. The Ritter reaction thus provides a potential route for the amidation of the allene system in this compound.

Reactants Acid Catalyst Intermediate Product
This compound, Nitrile (e.g., R-C≡N)Strong acid (e.g., H₂SO₄)Allylic carbocation, Nitrilium ionN-Allyl amide

Stereochemical Aspects in the Chemistry of Methyl Hexa 3,4 Dienoate

Enantioselective Synthesis and Derivatization

Achieving control over the absolute configuration of the chiral allene (B1206475) axis is paramount for the application of methyl hexa-3,4-dienoate in asymmetric synthesis. Methodologies have been developed that rely on chiral precursors or catalysts to induce enantioselectivity.

One effective strategy for the enantioselective synthesis of chiral allenes, including esters analogous to this compound, involves the use of chiral allenylsilane precursors. Although numerous methods exist for synthesizing chiral allenes from chiral starting materials, fewer approaches generate them from achiral precursors. nih.gov

A notable method for preparing enantioenriched allenylsilanes is the Johnson-Claisen rearrangement of highly enantioenriched 1-silyl propargyl alcohols. This rearrangement proceeds with an excellent transfer of chirality, yielding ester-substituted allenylsilanes with high enantiomeric excess (ee). nih.gov For instance, starting from a propargyl alcohol with 98% ee, the corresponding allenylsilane can be obtained in 81% yield while retaining the 98% ee. nih.gov These versatile intermediates can then be further elaborated to target molecules like this compound.

Another powerful approach is the Wittig reaction employing pseudo-C2-symmetric chiral phosphorus ylides. These ylides can react with ketenes to produce allenic esters with high enantioselectivity. sioc.ac.cnresearchgate.net The enantiomeric excess of the final product is highly dependent on the structure of the ylide and the substituents on the ketene (B1206846). For example, reactions using a specific chiral phosphonium (B103445) salt and ethyl phenyl ketene have yielded chiral allenes with up to 92% ee. sioc.ac.cn

Table 1: Examples of Enantioselective Allenic Ester Synthesis

Method Chiral Source Reactant Product ee (%)
Johnson-Claisen Enantioenriched Propargyl Alcohol 1-silyl propargyl alcohol 98
Chiral Ylide Wittig Pseudo-C2-Symmetric Ylide Ethyl phenyl ketene 81

This table presents data from analogous systems to illustrate the potential for enantioselective synthesis.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. smolecule.com this compound, with its reactive diene system, is a suitable substrate for various asymmetric transformations.

One significant reaction is asymmetric dihydroxylation, which introduces two hydroxyl groups across the double bonds to create valuable, highly functionalized chiral intermediates. smolecule.com Furthermore, nickel-catalyzed reductive cyclization processes utilize this compound to construct products with 1,3-nonadjacent stereocenters, where the ligand on the nickel catalyst controls the stereochemical outcome in a divergent manner. smolecule.com This highlights the ability to tune the reaction conditions to favor the formation of a specific diastereomer.

Diastereoselective Control in Synthetic Pathways

Diastereoselective control involves commanding the relative stereochemistry of multiple stereocenters created during a synthetic sequence. In the context of this compound, this can be achieved in reactions that add to the diene system or in subsequent transformations of its derivatives.

As mentioned, nickel-catalyzed reductive cyclization enables the formation of 1,3-nonadjacent stereocenters with high diastereoselectivity. smolecule.com This is particularly valuable as establishing stereochemical relationships between distant centers is a significant synthetic challenge. The choice of ligand in these catalytic systems is crucial for dictating which diastereomer is preferentially formed.

Domino reactions, such as the Michael-aldol cascade, are powerful tools for rapidly constructing complex cyclic systems with multiple stereocenters. While not reported specifically for this compound, analogous trisubstituted Michael acceptors react with β-keto esters to yield polyfunctional cyclohexanones with excellent diastereoselectivity (up to >20:1 dr). nih.gov Such strategies, which proceed through highly organized transition states, could foreseeably be applied to derivatives of this compound to achieve diastereoselective control in the formation of cyclic structures.

Geometric Isomerization Processes (E/Z Isomerization)

The conjugated diene portion of this compound can exist as different geometric isomers (E/Z). The ability to control and interconvert these isomers is essential for stereoselective synthesis, as the geometry of the starting material often dictates the stereochemical outcome of a reaction.

This compound can undergo isomerization between its E and Z forms, particularly under catalysis by palladium complexes. smolecule.com One sophisticated mechanism for achieving selective E to Z isomerization of 1,3-dienes involves the use of dinuclear palladium(I) complexes. This process proceeds through a sequence of dinuclear elementary steps, including addition, stereoinversion, and syn-dinuclear elimination, which provides a rational pathway to kinetically trap the less stable Z-isomer. This method avoids the need for photoirradiation and allows for the conversion of the thermodynamically more stable E-isomer to the Z-isomer.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. mdpi.com For this compound, rotation around the single bonds, particularly the C2-C3 bond, defines its conformational landscape. The energy required to rotate around a bond is known as the rotational energy barrier. ucla.edu

Steric Strain: Repulsive interactions between bulky groups that favor staggered conformations.

Torsional Strain: Energy cost associated with eclipsing interactions during bond rotation.

Electronic Effects: Interactions such as hyperconjugation can stabilize certain conformations. The presence of the sp-hybridized central carbon of the allene and the sp2 centers of the diene and ester carbonyl will influence the electronic landscape.

Computational methods, such as Density Functional Theory (DFT) using functionals like B3LYP, are powerful tools for mapping the potential energy surface of a molecule. mdpi.com Such studies would allow for the identification of the lowest energy conformers and the calculation of the energy barriers for interconversion between them, providing crucial insights into the molecule's reactivity and stereochemical behavior.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Methyl hexa-3,4-dienoate in solution. Through a combination of one-dimensional and two-dimensional experiments, the complete proton and carbon framework can be assigned.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the methyl ester, the methylene (B1212753) group adjacent to the carbonyl, the allenic protons, and the terminal methyl group.

The protons on the carbon alpha to the carbonyl (C2) typically appear as a doublet. The allenic protons at C3 and C5 show complex splitting patterns due to coupling to each other and adjacent protons. The methyl group of the ester (C7) appears as a sharp singlet, while the terminal methyl group (C6) protons appear as a doublet, coupling with the proton at C5.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are estimated based on typical chemical shift values for similar functional groups.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (-CH₂-C=O)~3.0 - 3.2d (doublet)~7.0
H-3 (-CH=C=)~5.6 - 5.8dt (doublet of triplets)J(H3-H2) ≈ 7.0, J(H3-H5) ≈ 6.5
H-5 (=C=CH-)~5.1 - 5.3dq (doublet of quartets)J(H5-H3) ≈ 6.5, J(H5-H6) ≈ 7.0
H-6 (-CH₃)~1.6 - 1.8d (doublet)~7.0
H-7 (-OCH₃)~3.7s (singlet)N/A

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. A key feature in the ¹³C NMR spectrum is the signal for the central sp-hybridized carbon of the allene (B1206475) group (C4), which appears at a very characteristic downfield shift (around 200 ppm). The ester carbonyl carbon (C1) also appears at a distinct downfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are estimated based on typical chemical shift values for similar functional groups.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)~172
C2 (-CH₂-)~35
C3 (=CH-)~90
C4 (=C=)~200
C5 (=CH-)~85
C6 (-CH₃)~14
C7 (-OCH₃)~52

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between:

The H-2 protons and the H-3 proton.

The H-3 proton and the H-5 proton.

The H-5 proton and the H-6 protons. This confirms the sequence of the aliphatic and allenic chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). libretexts.org It would show cross-peaks connecting:

H-2 protons to C2.

H-3 proton to C3.

H-5 proton to C5.

H-6 protons to C6.

H-7 protons to C7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule. libretexts.org Key HMBC correlations for confirming the structure of this compound would include:

H-7 protons (-OCH₃) to the C1 carbonyl carbon.

H-2 protons to the C1 carbonyl carbon and the C3 allenic carbon.

H-3 proton to C2, C4, and C5.

H-6 protons to C4 and C5.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₇H₁₀O₂.

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Ion Type
C₇H₁₀O₂126.06808[M]⁺

The experimentally determined mass from HRMS would be compared to this calculated value, with a match within a very small tolerance (typically <5 ppm) confirming the molecular formula. miamioh.edu

Both ESI-MS and EI-MS provide valuable information about the molecule's structure.

Electrospray Ionization (ESI-MS): As a "soft" ionization technique, ESI-MS typically results in the formation of a protonated molecular ion [M+H]⁺ (m/z 127.0753) or adducts with cations like sodium [M+Na]⁺ (m/z 149.0573). This method is particularly useful for confirming the molecular weight with minimal fragmentation. Tandem MS (MS/MS) experiments on the protonated molecule can induce fragmentation to provide further structural details.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 126. Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. Expected fragment ions would include:

m/z 95: Loss of the methoxy (B1213986) group (•OCH₃).

m/z 67: Resulting from the cleavage of the C2-C3 bond, corresponding to the allenic portion [CH₃-CH=C=CH]⁺.

m/z 59: Loss of the allenic chain, corresponding to the ester fragment [COOCH₃]⁺.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity and Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, making it indispensable for impurity profiling and product analysis. resolvemass.casynthinkchemicals.com In the context of this compound, LC-MS is crucial for separating the target molecule from starting materials, byproducts, and isomers that may arise during its synthesis.

The liquid chromatography component can separate compounds based on properties like polarity. synthinkchemicals.com For an unsaturated ester like this compound, a reverse-phase HPLC column (e.g., C18) would typically be used to separate it from more polar or less polar impurities. sciex.com Potential impurities could include isomers such as Methyl hexa-2,4-dienoate or unreacted starting materials from its synthesis.

Following separation by LC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and any co-eluting impurities. resolvemass.ca High-resolution mass spectrometry can yield a highly accurate mass, which helps in confirming the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is fragmented to produce a characteristic pattern of daughter ions. synthinkchemicals.comnih.gov This fragmentation pattern serves as a molecular fingerprint, aiding in the structural elucidation of unknown impurities or confirming the identity of the main product.

CompoundPotential Impurity TypeExpected Retention Time (Hypothetical)Expected [M+H]⁺ (m/z)
This compoundProductIntermediate127.0759
Methyl hexa-2,4-dienoateIsomerDifferent from product127.0759
Hexa-3,4-dienoic acidUnreacted Starting MaterialShorter (more polar)113.0599

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of bonds within the molecule, with different functional groups absorbing infrared radiation at characteristic frequencies. libretexts.orgopenstax.org

For this compound, the key functional groups are the allene (a cumulated diene), the ester, and the alkyl portions of the molecule. The most distinctive feature in its IR spectrum would be the characteristic absorption of the allenic C=C=C stretching vibration. This typically appears as a sharp band around 1950 cm⁻¹. acs.orgacs.org Another prominent feature is the strong, sharp absorption from the ester carbonyl (C=O) group, which is expected in the range of 1735-1750 cm⁻¹. masterorganicchemistry.com

Other significant absorptions include those for the sp²-hybridized C-H bonds of the allene and the sp³-hybridized C-H bonds of the methyl and ethyl groups. The C-O stretching vibrations of the ester group also produce characteristic bands. libretexts.orglibretexts.org

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
AlleneC=C=C Stretch~1950Medium-Weak, Sharp
EsterC=O Stretch1735 - 1750Strong, Sharp
EsterC-O Stretch1150 - 1300Medium-Strong
Allenic C-H=C-H Stretch~3050Medium
Alkyl C-H-C-H Stretch2850 - 2960Medium-Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Allenes that have different substituents on each of their terminal carbons, such as this compound, exhibit axial chirality. youtube.comwikipedia.org Determining the absolute stereochemistry (i.e., the specific three-dimensional arrangement of atoms, designated as R or S) of such a chiral molecule is a significant challenge. X-ray crystallography is the most definitive method for unambiguously determining the absolute configuration and solid-state structure of a crystalline compound. researchgate.net

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of every atom in the molecule relative to the others, providing exact bond lengths, bond angles, and torsional angles. acs.org

For a chiral molecule like this compound, if a suitable crystal can be grown, X-ray crystallography can establish its absolute stereochemistry without the need for chemical correlation or chiral standards. acs.org This technique provides incontrovertible proof of the molecule's three-dimensional structure in the solid state.

Spectroscopic Analysis of Derivatives and Reaction Intermediates

The spectroscopic analysis of derivatives and reaction intermediates of this compound is vital for understanding its reactivity and for confirming the structures of new compounds synthesized from it. Techniques like IR and MS are used to monitor the progress of a reaction and to characterize the resulting products.

For instance, allenic esters can undergo various transformations, such as cycloaddition reactions or conversion to butenolides. acs.orgnih.gov If this compound were to be converted into a butenolide derivative, IR spectroscopy would be used to monitor the reaction. nih.gov This would involve observing the disappearance of the characteristic allene peak (~1950 cm⁻¹) and the appearance of a new C=C stretching band (~1650 cm⁻¹) and a potential shift in the C=O stretching frequency, indicative of the new lactone structure. Mass spectrometry would confirm the transformation by showing the expected molecular weight for the butenolide product.

Similarly, if this compound is used to synthesize more complex molecules, such as allenols, the resulting products would be characterized by these spectroscopic methods. nih.gov The IR spectrum of an allenol derivative would show a broad O-H stretching band around 3300 cm⁻¹, which was absent in the starting ester. The analysis of reaction intermediates, though often challenging due to their transient nature, can sometimes be achieved using specialized techniques like in-situ IR spectroscopy to gain mechanistic insights.

Computational and Theoretical Studies of Methyl Hexa 3,4 Dienoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties. For allenoates, a class of compounds including Methyl hexa-3,4-dienoate, methods like Density Functional Theory (DFT) are frequently employed to investigate their electronic structure.

Detailed analyses of related allenoates, such as methyl buta-2,3-dienoate and methyl penta-2,3-dienoate, have been performed using DFT at the M06-2X/6-311G(d,p) level of theory. nih.gov Such studies are crucial for understanding reaction chemo-selectivity. For instance, the analysis of electrophilic (Pk+) and nucleophilic (Pk-) Parr functions helps to identify the most reactive sites within the allenoate molecule. nih.gov In the context of [3+2] cycloaddition reactions, these calculations have shown that the three-atom-components (TACs) selectively add across the double bond that includes the ester functionality. nih.gov This selectivity is correlated with the centers having the largest Mulliken spin density coefficients, a finding that aligns well with experimental results. nih.gov

Another important electronic parameter derived from these calculations is the Global Electron Density Transfer (GEDT). The GEDT value provides insight into the polar nature of a reaction. For example, the reaction of methyl buta-2,3-dienoate with N-methyl-C-phenylnitrone shows a high polar character, as indicated by its GEDT analysis. nih.gov These computational approaches allow for a detailed mapping of the electron distribution and frontier molecular orbitals (HOMO and LUMO), which are key to predicting how this compound would interact with other reagents.

Table 1: Representative Quantum Chemical Methods Used in Allenoate Studies

Computational Method Basis Set Properties Calculated Reference
Density Functional Theory (DFT) 6-311G(d,p) Parr functions, Mulliken spin densities, GEDT nih.gov
DFT (M06-2X) 6-31+G* Reaction energy barriers, distortion/interaction energies conicet.gov.ar

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves locating transition states, calculating activation energies, and identifying intermediates, thereby providing a step-by-step picture of how reactants are converted into products.

For allenoates, computational studies have been instrumental in resolving mechanistic ambiguities. A key question in the reaction of nitrones with allenoates was whether the reaction proceeds via an initial [3+2] cycloaddition (32CA) or an O-nucleophilic addition. DFT calculations at the M06-2X/6-311G(d,p) level of theory demonstrated that the 32CA pathway is both kinetically and thermodynamically favored over the O-nucleophilic addition route. nih.gov The studies also revealed that increasing the steric bulk on the reactants can make the O-nucleophilic addition pathway more competitive, though the cycloaddition remains the preferred route. nih.gov

Another example is the phosphine- and water-cocatalyzed [3+2] cycloaddition of 2-methyl-2,3-butadienoate. DFT calculations were employed to uncover the reaction pathway, which involves the formation of a zwitterionic intermediate that undergoes a water-catalyzed nih.govnih.gov-proton shift before reacting with an electrophile. pku.edu.cn

Similarly, the Diels-Alder reactivity of allenoates like methyl 2,3-butadienoate with cyclopentadiene (B3395910) has been investigated using DFT. conicet.gov.ar These studies analyze the competitive reaction mechanisms and use models like the distortion/interaction-activation strain energy model to explain reactivity and selectivity patterns. conicet.gov.ar Such computational approaches could be directly applied to this compound to predict its behavior in various pericyclic and addition reactions.

Table 2: Comparison of Calculated Activation Barriers for Competing Reaction Pathways of Allenoates

Reactants Reaction Pathway Computational Level Calculated Preference Reference
Nitrone derivatives + Allenoates [3+2] Cycloaddition vs. O-Nucleophilic Addition M06-2X/6-311G(d,p) [3+2] Cycloaddition is kinetically and thermodynamically preferred nih.gov
Methyl 2-methyl-2,3-butadienoate + Fumarates Phosphine (B1218219)/Water-Catalyzed [3+2] Cycloaddition DFT Involves a zwitterionic intermediate and water-catalyzed proton shift pku.edu.cn

Prediction of Spectroscopic Parameters and Conformational Preferences

Beyond reactivity, computational chemistry is widely used to predict spectroscopic parameters and to determine the conformational preferences of molecules. These predictions are invaluable for interpreting experimental spectra and understanding the three-dimensional structure of molecules in different environments.

Ab initio methods can be used to calculate shielding/deshielding data for nuclei, which can then be plotted as iso-chemical-shielding surfaces (ICSS). This allows for the quantification of the magnetic anisotropy effect of functional groups, such as the double bonds in this compound, on the chemical shifts of nearby protons (¹H NMR). Such calculations are crucial for assigning stereochemistry and analyzing the conformational preferences of flexible molecules.

Conformational analysis, typically performed using methods like DFT or Møller–Plesset perturbation theory (MP2), involves calculating the relative energies of different spatial arrangements (conformers) of a molecule. For a molecule like this compound, with several rotatable single bonds, identifying the lowest energy conformers is key to understanding its behavior. While specific studies on the conformational preferences of this compound are not prevalent, the methodologies are well-established. For instance, studies on glycine (B1666218) dimers have used MP2 and DFT to explore a vast conformational space and identify the most stable structures in both the gas phase and in aqueous solution. conicet.gov.ar These same techniques could be applied to determine the preferred conformations of this compound, providing insights into its shape and how it might interact with other molecules or biological receptors.

Table 3: Common Computational Methods for Spectroscopic and Conformational Analysis

Analysis Type Computational Method Predicted Parameters
NMR Spectroscopy Ab initio / DFT Chemical shifts, coupling constants, anisotropy effects
Vibrational Spectroscopy DFT IR and Raman frequencies, vibrational modes
Conformational Analysis DFT, MP2, QM/MM Relative energies of conformers, rotational barriers

Applications of Methyl Hexa 3,4 Dienoate in Advanced Organic Synthesis Research

Building Block for Complex Natural Products Synthesis

The structural attributes of Methyl hexa-3,4-dienoate make it an attractive starting material for the total synthesis of complex natural products, particularly insect pheromones and other compounds featuring unsaturated carbon chains. The conjugated diene system within the molecule allows for stereoselective transformations to introduce desired stereochemistry, a critical aspect of natural product synthesis.

A notable application in this domain is the synthesis of insect pheromones. For instance, the structural motif of this compound is closely related to key components of certain pheromones. A relevant example is the synthesis of methyl (2E,4Z)-deca-2,4-dienoate, a component of the pheromone of the codling moth. While not a direct total synthesis from this compound, the synthetic strategies employed for such molecules often involve the manipulation of similar allenic or dienoic ester precursors, highlighting the potential of this compound as a starting point for such endeavors. The ability to control the geometry of the double bonds through carefully chosen reaction conditions is paramount in achieving the biologically active isomer of the pheromone.

Table 1: Representative Natural Products with Structural Similarity to this compound

Natural ProductClassBiological Relevance
Methyl (2E,4Z)-deca-2,4-dienoatePheromoneComponent of codling moth pheromone
EldanolidePheromoneAggregation pheromone of the African sugarcane borer
Various TerpenoidsTerpeneDiverse biological activities, including anti-inflammatory and antimicrobial

Precursor for Bioactive Molecules and Pharmaceutical Research Intermediates

The reactivity of the allene (B1206475) and ester moieties in this compound makes it a valuable precursor for the synthesis of various bioactive molecules and intermediates for pharmaceutical research. The development of novel therapeutics often relies on the efficient construction of complex molecular scaffolds, and this compound provides a versatile platform for this purpose.

One area of significant interest is the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral and anticancer properties. uni-hamburg.denih.govresearchgate.netnih.gov The synthesis of these molecules often involves the construction of a functionalized cyclopentane (B165970) or cyclopentene (B43876) ring, which can be achieved through various cycloaddition or cyclization strategies starting from linear precursors. The allenic ester functionality of this compound is well-suited for such transformations, serving as a linchpin for the formation of the carbocyclic core. Subsequent elaboration of the functional groups can then lead to the desired nucleoside analogue. Although a direct synthesis of a specific drug from this compound is not prominently documented, its potential as a starting material for libraries of bioactive compounds is an active area of research.

Integration into Organometallic Synthesis Pathways

The carbon-carbon double bonds in this compound are highly reactive towards a variety of organometallic reagents, enabling its integration into numerous organometallic synthesis pathways. These reactions are fundamental in modern organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of control and efficiency.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern synthetic chemistry, and allenes are excellent substrates for a range of palladium-catalyzed transformations. This compound can participate in various palladium-catalyzed reactions, including:

Cross-Coupling Reactions: The allenic system can undergo cross-coupling reactions with organoboranes (Suzuki coupling), organostannanes (Stille coupling), and other organometallic reagents to introduce new substituents onto the carbon framework.

Carboxylation and Carbonylation: Palladium catalysts can facilitate the introduction of carboxyl or carbonyl groups, further functionalizing the molecule. nih.govencyclopedia.pub This is a powerful method for converting simple hydrocarbons into more complex, oxygenated compounds.

Hydroamination and Hydroalkoxylation: The addition of N-H or O-H bonds across the double bonds of the allene can be catalyzed by palladium complexes, providing access to allylic amines and ethers.

Organocuprate Additions:

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. In the case of this compound, organocuprates can add to the diene system, leading to the formation of a new carbon-carbon bond at the γ- or ε-position relative to the ester group. This reaction is highly valuable for the construction of complex carbon skeletons with good stereocontrol.

Table 2: Examples of Organometallic Reactions with Allenic Esters

Reaction TypeReagent/CatalystProduct Type
Suzuki CouplingArylboronic acid, Pd catalystAryl-substituted dienoate
Stille CouplingOrganostannane, Pd catalystAlkyl- or aryl-substituted dienoate
CarboxylationCO2, Pd catalystDicarboxylic acid derivative
Conjugate AdditionR2CuLi (Gilman reagent)γ- or ε-Substituted enoate

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also makes it a valuable tool for the development of novel synthetic methodologies. Its ability to undergo a variety of transformations allows chemists to explore new reaction pathways and develop more efficient and selective methods for the synthesis of complex molecules.

Domino Reactions:

Domino reactions, also known as tandem or cascade reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The conjugated diene system of this compound is an excellent substrate for initiating domino reaction sequences. For example, a nucleophilic attack on one of the double bonds could trigger a cascade of cyclizations and rearrangements, leading to the rapid construction of complex polycyclic structures from a simple acyclic precursor.

Asymmetric Hydrofunctionalization:

The development of asymmetric methods to introduce new functional groups into a molecule is a major goal of modern organic synthesis. Asymmetric hydrofunctionalization reactions, such as hydrovinylation, hydroamination, and hydroalkoxylation, involve the addition of a hydrogen atom and another functional group across a double bond. Using chiral catalysts, it is possible to control the stereochemistry of the newly formed stereocenters. The allene moiety of this compound provides multiple sites for such reactions, and the development of enantioselective methods for its hydrofunctionalization would provide access to a wide range of chiral building blocks for organic synthesis.

Future Directions and Emerging Research Avenues for Methyl Hexa 3,4 Dienoate

Unexplored Reactivity and Catalytic Transformations

While foundational reactions of methyl hexa-3,4-dienoate, such as isomerization and conjugate addition, have been noted, a significant portion of its reactive potential remains untapped. smolecule.com The allene (B1206475) functionality is a high-energy motif, suggesting a rich and diverse chemistry that could be accessed through modern catalytic methods. Future research is likely to focus on novel transformations that leverage the unique electronic and steric properties of the 1,2-diene system.

Key areas for exploration include:

Cycloaddition Reactions: The participation of the allene group in [4+2], [2+2], and other cycloadditions is a promising avenue. The development of catalysts to control the regioselectivity and stereoselectivity of these reactions could provide rapid access to complex carbocyclic and heterocyclic frameworks.

Transition Metal-Catalyzed Cross-Coupling: Beyond known palladium-catalyzed isomerizations, the use of other transition metals like rhodium, iridium, or copper could unlock new reaction pathways. smolecule.com For instance, catalytic carbometalation or hydrometalation across one of the allene's double bonds could generate versatile organometallic intermediates for subsequent cross-coupling reactions.

Oxidative and Reductive Transformations: Selective oxidation or reduction of one of the two double bonds in the allene system is a significant challenge. Future work could involve developing catalytic systems for selective epoxidation, dihydroxylation, or hydrogenation, leading to valuable chiral building blocks.

Table 1: Potential Catalytic Transformations for Future Research

Reaction Type Potential Catalyst Class Expected Outcome
Asymmetric Cycloaddition Chiral Lewis Acids, Organocatalysts Enantioenriched cyclic compounds
Hydroamination/Hydroalkoxylation Gold, Platinum, or Iridium complexes Functionalized allylic amines/ethers
Carbometalation-Cross-Coupling Copper or Nickel complexes Substituted dienes and complex alkenes

Advanced Stereocontrol in Allene Chemistry

The C3-C4-C5 allene system in this compound is prochiral, meaning the molecule is not chiral itself but can be made chiral in a single step that differentiates its two faces or ends. The development of methods to control the axial chirality of allenes is a forefront area in organic synthesis. Achieving high levels of stereocontrol in reactions involving this substrate would be a significant advancement.

Future research directions will likely concentrate on:

Catalytic Asymmetric Synthesis: The development of catalytic methods to synthesize enantioenriched this compound or its derivatives is a primary goal. This could involve kinetic resolution of the racemic allene or, more efficiently, an asymmetric catalytic route from achiral precursors.

Stereoselective Reactions of the Allene: Research into reactions that convert the achiral allene into a chiral product with high diastereoselectivity and enantioselectivity is crucial. For instance, asymmetric dihydroxylation has been noted as a potential reaction for this class of compounds. smolecule.com Further exploration of other stereoselective additions, cyclizations, and isomerizations, often employing chiral transition metal catalysts or organocatalysts, is a logical next step. nih.gov

Green Chemistry Approaches to this compound Synthesis and Reactions

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important. Applying these principles to the lifecycle of this compound offers significant opportunities for sustainable chemical innovation.

Sustainable Synthesis: Current synthetic routes include direct esterification. smolecule.com Future work could focus on developing syntheses from bio-based feedstocks, potentially utilizing enzymatic catalysis or whole-cell biotransformations to construct the hexa-3,4-dienoic acid precursor. Optimizing reaction conditions to minimize solvent use (e.g., solvent-free or neat conditions), reduce energy consumption, and use recyclable catalysts are key objectives. iastate.edu

Atom-Efficient Reactions: The inherent reactivity of the allene can be harnessed for highly atom-economical reactions, such as addition and cycloaddition reactions, where all atoms of the reactants are incorporated into the final product. Designing catalytic cycles that maximize atom economy and minimize waste is a central goal.

Use of Greener Solvents and Reagents: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-derived solvents (e.g., 2,2,5,5-tetramethyloxolane) in the synthesis and subsequent reactions of this compound is a critical area of focus. whiterose.ac.uk

Table 2: Green Chemistry Metrics and Improvement Strategies

Green Chemistry Principle Current Status/Potential Future Research Focus
Atom Economy Addition reactions are inherently high. Designing more cycloaddition and insertion reactions.
Solvent Use Often relies on traditional organic solvents. Exploring solvent-free conditions or use of green solvents.
Catalysis Uses palladium complexes. smolecule.com Developing catalysts based on earth-abundant, less toxic metals.

| Feedstock Source | Petrochemical-based. | Investigating bio-based routes from precursors like malic acid. iastate.edu |

Role in Materials Science and Polymer Chemistry Research

The presence of two reactive double bonds makes this compound an attractive candidate for applications in polymer and materials science. smolecule.com The unique geometry and reactivity of the allene group can be exploited to create novel polymers with tailored properties.

Emerging research avenues include:

Novel Monomer Development: this compound can serve as a functional monomer in polymerization reactions. Its incorporation into polymer chains, either as a primary monomer or a co-monomer, could introduce unique structural features. The rigid, linear geometry of the allene unit could impact the polymer's thermal and mechanical properties.

Functional Polymers: The allene group within a polymer backbone or as a pendant group can serve as a reactive handle for post-polymerization modification. This allows for the synthesis of functional materials, where properties like solubility, cross-linking density, or the attachment of bioactive molecules can be precisely controlled.

Advanced Materials: The potential for allene-containing polymers in advanced applications is vast. This includes developing new types of elastomers, thermosets, or functional coatings. The electronic properties of the conjugated diene system could also be explored for applications in organic electronics.

Computational Design and Prediction of Novel Allene-Based Compounds

Computational chemistry provides powerful tools for accelerating research and discovery. By modeling molecules and reactions in silico, researchers can predict outcomes, understand mechanisms, and design new experiments with greater efficiency. This approach is particularly valuable for exploring the complex landscape of allene chemistry.

Future applications of computational methods include:

Reaction Mechanism and Selectivity Prediction: Quantum mechanics (QM) and hybrid QM/MM methods can be used to elucidate the mechanisms of known and novel reactions of this compound. These calculations can predict the activation barriers for different pathways, thereby explaining or predicting the chemo-, regio-, and stereoselectivity of catalytic transformations.

Rational Catalyst Design: Computational modeling can guide the design of new catalysts for specific transformations. By simulating the interaction of the allene substrate with a catalyst's active site, researchers can optimize the ligand framework to enhance activity and selectivity.

De Novo Design of Allene Compounds: Using techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, new allene-based compounds with specific desired properties can be designed. uoa.grnih.gov Starting from the this compound scaffold, computational tools can suggest modifications to enhance binding to a biological target or to achieve desired material properties, thus guiding synthetic efforts toward molecules with higher potential for success. uoa.grnih.gov

Q & A

Q. What are the optimal synthetic methodologies for preparing methyl hexa-3,4-dienoate and its derivatives?

this compound derivatives are synthesized via transition metal-catalyzed reactions. For example, a protocol involves coupling amines (e.g., 152 in ) with propiolic acid using DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane, followed by purification via flash chromatography (hexanes:EtOAc, 9:1) to achieve moderate yields (~42%) . Alternative methods may employ palladium or copper catalysts for allenylation or cycloaddition reactions, though reaction conditions (solvent, temperature, catalyst loading) require optimization .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the allene moiety (distinct ¹H-NMR signals for conjugated double bonds at δ 5.5–6.5 ppm) and ester group (¹³C-NMR at ~170 ppm). Mass spectrometry (MS) provides molecular ion peaks matching the exact mass (e.g., 126.1531 g/mol for methyl sorbate, a structural analog) . High-resolution MS (HRMS) and infrared (IR) spectroscopy further validate functional groups and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific GHS data for this compound is limited, analogous dienoates (e.g., hexa-2,4-dienoic acid) are classified as skin/eye irritants (H315, H319) . Standard precautions include:

  • Use of nitrile gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of vapors.
  • Storage in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the stereoelectronic nature of the allene group influence reactivity in cycloaddition or cross-coupling reactions?

The conjugated allene system in this compound enables diverse reactivity, such as [2+2] or [4+2] cycloadditions. Transition metal catalysts (e.g., Pd, Rh) stabilize transition states, directing regioselectivity. For instance, Rh(I) complexes promote selective allenylation with alkynes, forming bicyclic intermediates . Computational studies (DFT) can model orbital interactions to predict regiochemical outcomes.

Q. How can contradictory yield data in transition metal-catalyzed syntheses be resolved?

Discrepancies in yields (e.g., 42% in vs. literature reports) may arise from catalyst decomposition or competing side reactions. Methodological improvements include:

  • Screening ligands (e.g., phosphines) to enhance catalytic efficiency.
  • Optimizing stoichiometry (e.g., excess NaH for deprotonation).
  • Real-time monitoring via TLC or GC-MS to identify side products .

Q. What computational approaches predict the regioselectivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electron-rich diene/dienophile interactions. For example, this compound’s allene moiety may act as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes .

Q. What metabolic pathways involve this compound derivatives, and how are they studied?

Isotope labeling (e.g., ¹³C or ²H) coupled with LC-MS/MS can trace metabolic intermediates. For example, analogs like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-hexa-2,4-dienoate are implicated in microbial degradation pathways, where β-oxidation or esterase-mediated hydrolysis may occur .

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